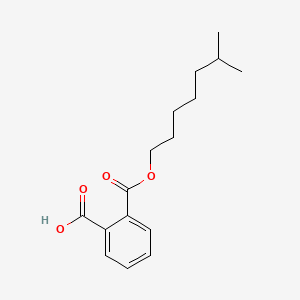
Isooctyl hydrogen phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl hydrogen phthalate is a phthalate ester, commonly used as a plasticizer. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly known for its application in polyvinyl chloride (PVC) products, providing them with the desired flexibility and durability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen phthalate is synthesized through the esterification of phthalic anhydride with isooctanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 0 to 150°C and can take up to 20 hours to complete .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of a reaction kettle where phthalic anhydride and isooctanol are combined with a catalyst. After the reaction, the mixture is neutralized, and the catalyst is removed. The product is then purified through washing and distillation processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isooctyl hydrogen phthalate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and isooctanol.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid is commonly used in the esterification process.
Water and Acids/Bases: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromic acid for oxidation reactions.
Major Products Formed:
Phthalic Acid: Formed during hydrolysis and oxidation reactions.
Isooctanol: Released during hydrolysis.
Applications De Recherche Scientifique
Isooctyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are essential in various chemical processes.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the manufacturing of consumer goods, medical devices, and packaging materials
Mécanisme D'action
Isooctyl hydrogen phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking hormones. This disruption can lead to various health issues, including reproductive and developmental problems. The compound interacts with nuclear receptors and affects the expression of genes involved in hormone synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Diisooctyl Phthalate: Another phthalate ester with similar plasticizing properties.
Diisononyl Phthalate: Used as a plasticizer with a slightly different alkyl chain length.
Di(2-ethylhexyl) Phthalate: A widely used plasticizer with similar applications
Uniqueness: Isooctyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides distinct flexibility and durability properties to PVC products. Its specific interactions with biological systems also make it a compound of interest in toxicological studies .
Propriétés
Numéro CAS |
30849-48-0 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-(6-methylheptoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18) |
Clé InChI |
OKQCINGECXXEQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


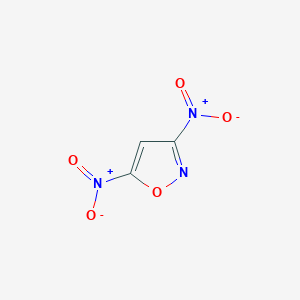
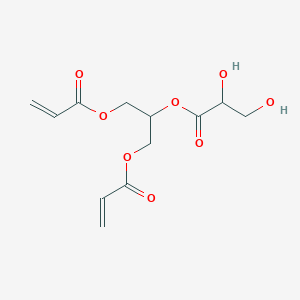
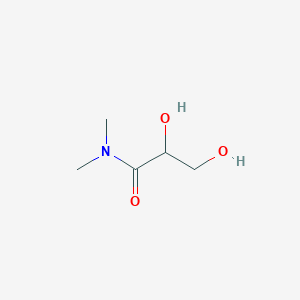
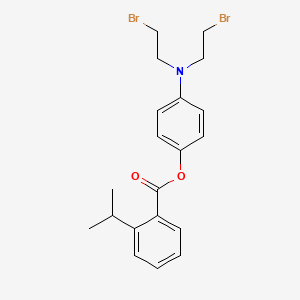
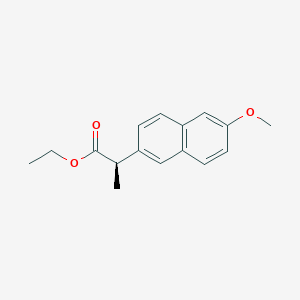
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
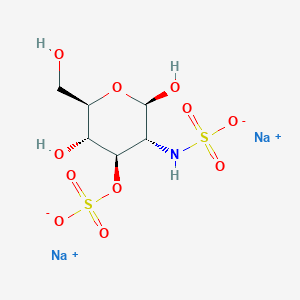
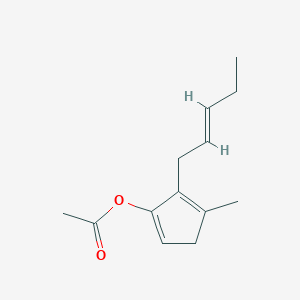
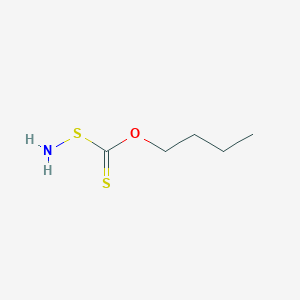
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)


